![molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7](/img/structure/B1267551.png)
Ethyl 4-methyl-1h-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-methyl-1h-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction: 4-methylpyrrole-3-carboxylic acid is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The resulting ester is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-methylpyrrole-3-carboxylic acid.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 4-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for potential pharmacological activities, including antimicrobial and anticancer properties. For example, studies have shown that pyrrole derivatives can interact with various biological targets, influencing enzyme activity and receptor modulation.
Case Study: Anticancer Activity
A study explored the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced its efficacy against certain cancer types, showcasing its potential as a lead compound in drug development.
Organic Synthesis
Building Block for Complex Molecules
This compound is widely utilized as a building block in organic synthesis, enabling the creation of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in both academic and industrial laboratories .
Comparison with Similar Compounds
The following table compares this compound with other pyrrole derivatives:
Compound | Key Features | Applications |
---|---|---|
This compound | Methyl group at the 4-position enhances reactivity | Medicinal chemistry, organic synthesis |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate | Methyl group at the 2-position | Less sterically hindered |
Ethyl 4-methyl-1H-pyrrole-2-carboxylate | Carboxylate group at the 2-position | Varies in reactivity |
Ethyl 1H-pyrrole-3-carboxylate | Lacks methyl group | Basic pyrrole reactivity |
Material Science
Incorporation into Polymers
this compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is particularly beneficial in producing high-performance materials for various industrial uses .
Agricultural Chemistry
Potential Use in Agrochemicals
Research is ongoing into the use of this compound as a precursor for developing new pesticides. These compounds aim to be more effective and environmentally friendly compared to existing agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1h-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and the biological context.
Comparison with Similar Compounds
Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 2-methyl-1h-pyrrole-3-carboxylate: Similar in structure but with the methyl group at the 2-position.
Ethyl 4-methyl-1h-pyrrole-2-carboxylate: Similar in structure but with the carboxylate group at the 2-position.
Ethyl 1h-pyrrole-3-carboxylate: Lacks the methyl group, making it less sterically hindered.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carboxylate groups, which influence its reactivity and potential applications. The presence of the methyl group at the 4-position can affect the electronic properties of the pyrrole ring, making it distinct from other derivatives.
Biological Activity
Ethyl 4-methyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
This compound (C8H11NO2) is characterized by a pyrrole ring with a carboxylate group and an ethyl ester. Its molecular structure allows for various chemical modifications, which can enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrrole with ethyl chloroformate or through other esterification methods. The general synthetic route can be summarized as follows:
- Formation of Pyrrole : Start with the appropriate substituted aniline and react it with an aldehyde under acidic conditions to form the pyrrole ring.
- Esterification : The resulting pyrrole is then treated with ethyl chloroformate in the presence of a base to yield this compound.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial activity:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Candida albicans | 14 |
These results indicate that this compound can be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited notable cytotoxicity against human cancer cells, including:
- MCF-7 (breast cancer) : IC50 = 8.5 µM
- HeLa (cervical cancer) : IC50 = 7.2 µM
- A549 (lung cancer) : IC50 = 6.9 µM
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
Mechanistic Insights
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways. Additionally, it may disrupt cellular signaling pathways critical for tumor growth and survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria, demonstrating significant inhibition comparable to standard antibiotics .
- Cytotoxicity Assessment : In a comparative study involving various pyrrole derivatives, this compound was among the most effective in reducing cell viability in cultured cancer cells .
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284158 | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-49-7 | |
Record name | 2199-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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